5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with 2-methoxypropan-2-yl halides. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization and alkylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxypropan-2-yl group, resulting in different chemical properties and reactivity.
5-(2-Ethoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with an ethoxy group instead of a methoxy group, leading to variations in solubility and stability.
5-(2-Methoxypropan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the methoxypropan-2-yl group in 5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased lipophilicity and stability under acidic conditions. These characteristics make it a valuable compound for various applications in research and industry .
Biological Activity
5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known to exhibit a range of pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a triazole ring with a thiol group and a methoxypropan-2-yl substituent. The synthesis typically involves the reaction of appropriate precursors under controlled conditions. For instance, derivatives of triazoles can be synthesized through nucleophilic substitution or condensation reactions involving thiols and hydrazones.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research has shown that this compound exhibits significant antifungal activity against various fungal strains. A study indicated that similar triazole derivatives demonstrated effective inhibition of fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .
Antibacterial Activity
In addition to antifungal properties, this compound also displays antibacterial activity. Studies have reported that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial proliferation .
Anticancer Activity
The anticancer potential of triazole derivatives is another area of active research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study highlighted that certain derivatives exhibited selective cytotoxicity towards melanoma and breast cancer cell lines while sparing normal cells . The mechanism often involves the induction of apoptosis and the disruption of cancer cell metabolism.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antifungal Mechanism : Inhibition of enzymes involved in ergosterol synthesis.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways or inhibition of key signaling pathways involved in cell proliferation.
Study 1: Antifungal Efficacy
A study published in Molecules assessed the antifungal efficacy of various triazole derivatives against common fungal pathogens. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) in the low micromolar range against Candida albicans and Aspergillus species .
Study 2: Cytotoxicity Against Cancer Cells
Research conducted on the cytotoxic effects of triazole derivatives found that this compound displayed significant activity against melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231). The study utilized MTT assays to quantify cell viability post-treatment and observed a dose-dependent response .
Data Summary Table
Properties
Molecular Formula |
C7H13N3OS |
---|---|
Molecular Weight |
187.27 g/mol |
IUPAC Name |
3-(2-methoxypropan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H13N3OS/c1-7(2,11-4)5-8-9-6(12)10(5)3/h1-4H3,(H,9,12) |
InChI Key |
YFEOXSDKKCGJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NNC(=S)N1C)OC |
Origin of Product |
United States |
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